4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound, also known as PMSF or phenylmethylsulfonyl fluoride, is a serine protease inhibitor that has been used in various biochemical and physiological studies.
Scientific Research Applications
1. Antiviral and Anti-HIV Research
4-Methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine derivatives have been investigated for their potential in antiviral therapy. A study by Romero et al. (1994) highlighted the synthesis of analogs for inhibiting the HIV-1 reverse transcriptase enzyme, demonstrating the compound's relevance in HIV/AIDS treatment research (Romero et al., 1994).
2. Cancer Research
This compound has also been explored in the field of cancer research. Mallesha et al. (2012) synthesized derivatives showing antiproliferative effects against human cancer cell lines, indicating its potential as an anticancer agent (Mallesha et al., 2012).
3. Herbicidal Applications
In agriculture, derivatives of this compound have been studied for herbicidal properties. Nezu et al. (1996) synthesized compounds with methoxy groups on the pyrimidine ring, exhibiting significant herbicidal activity (Nezu et al., 1996).
4. Neurological and Psychiatric Research
The compound has applications in neurological and psychiatric research, as illustrated by Plenevaux et al. (2000), who developed a radiolabeled antagonist for studying 5-HT1A receptors, crucial in understanding various neurological and psychiatric disorders (Plenevaux et al., 2000).
5. Development of New Therapeutic Agents
It serves as a key intermediate in the development of novel therapeutic agents. Hamprecht et al. (1999) described the synthesis of new intermediates for herbicidal sulfonylureas using similar pyrimidine compounds, highlighting its role in the development of new drugs (Hamprecht et al., 1999).
Mechanism of Action
Target of Action
A structurally similar compound, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative, has been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The structurally similar compound mentioned above inhibits ache, preventing the breakdown of acetylcholine . This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By analogy with the structurally similar compound, it may affect the cholinergic pathway by inhibiting ache . This could lead to enhanced cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
If it acts similarly to the structurally related compound, it may enhance cholinergic neurotransmission, potentially improving memory and cognition .
properties
IUPAC Name |
4-methoxy-2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-4-9-21(18,19)17-7-5-16(6-8-17)12-10-13(20-3)15-11(2)14-12/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFXUDYGPFPMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.